3,4-Bis(methylsulphonyl)benzonitrile
Overview
Description
3,4-Bis(methylsulphonyl)benzonitrile is a chemical compound with the molecular formula C9H9NO4S2 . It has an average mass of 259.302 Da and a monoisotopic mass of 258.997284 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile core with two methylsulphonyl groups attached at the 3 and 4 positions .
Scientific Research Applications
Phase-Transfer Catalysis
3,4-Bis(methylsulphonyl)benzonitrile and its derivatives have been explored for their role in phase-transfer catalysis. This application is evident in the use of sulphoxide substituted pyridines, which includes compounds like 2-Methylsulphinyl-pyridine, as catalysts in nucleophilic displacements and alkylations in solid–liquid two-phase systems (Furukawa et al., 1984).
Polymer Synthesis
This chemical has been instrumental in the synthesis of novel soluble aromatic polyesters with pendant cyano groups. These polyesters show promising characteristics like good thermal stabilities and solubility in common solvents, indicating potential use in materials science and engineering (Yu, Cai, & Wang, 2009).
Organic Chemistry Research
In organic chemistry, derivatives of this compound have been used in the synthesis of various compounds. For instance, the synthesis of imenes from methylsulphonyl-acetonitrile demonstrates the reactivity of these compounds in producing derivatives like N-methyl and C-methyl derivatives (Dijkstra & Backer, 1954).
Optoelectronic Applications
Derivatives of this compound have been explored in the field of optoelectronics. This is highlighted by the synthesis and characterization of bicarbazole/cyanobenzene hybrid materials, indicating their potential use in organic light-emitting diodes (OLEDs) (Cao et al., 2017).
Synthesis of Functionalized N-Heterocycles
Its derivatives have been utilized in synthesizing functionalized fused polycyclic N-heterocycles, which are important in pharmaceutical and materials chemistry (Singh et al., 2016).
Gas Solubility Studies
The compound has found application in studies related to gas solubility, particularly in ionic liquids. This includes understanding the solubility of gases like benzene, carbon dioxide, and nitrous oxide in various ionic liquids (Anthony et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3,4-bis(methylsulfonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)5-9(8)16(2,13)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQGGHQIOTYVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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